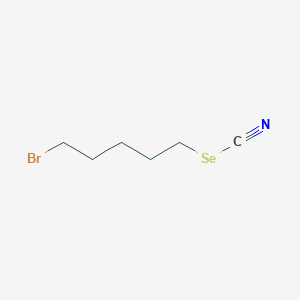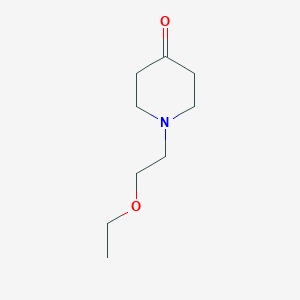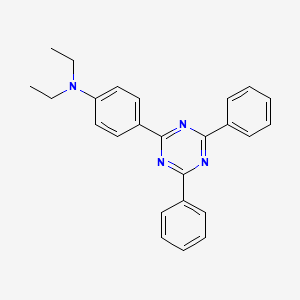![molecular formula C18H29BrO2 B14255368 1-{[(10-Bromodecyl)oxy]methyl}-4-methoxybenzene CAS No. 207795-40-2](/img/structure/B14255368.png)
1-{[(10-Bromodecyl)oxy]methyl}-4-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[(10-Bromodecyl)oxy]methyl}-4-methoxybenzene is an organic compound with the molecular formula C17H27BrO2 It is a derivative of benzene, featuring a bromodecyl group and a methoxy group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(10-Bromodecyl)oxy]methyl}-4-methoxybenzene typically involves the reaction of 4-methoxybenzyl alcohol with 10-bromodecanol in the presence of a suitable base, such as potassium carbonate, and a phase transfer catalyst. The reaction is carried out under reflux conditions in an organic solvent like toluene or dichloromethane. The product is then purified through column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-{[(10-Bromodecyl)oxy]methyl}-4-methoxybenzene undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include alcohols and alkanes.
Aplicaciones Científicas De Investigación
1-{[(10-Bromodecyl)oxy]methyl}-4-methoxybenzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological processes and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 1-{[(10-Bromodecyl)oxy]methyl}-4-methoxybenzene depends on the specific application and the target molecule. In general, the bromodecyl group can interact with nucleophilic sites on target molecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes, receptors, or other biological targets, thereby exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-{[(6-Bromohexyl)oxy]methyl}-4-methoxybenzene
- 1-{[(4-Bromobutyl)oxy]methyl}-4-methoxybenzene
- 1-{[(2-Bromoethyl)oxy]methyl}-4-methoxybenzene
Uniqueness
1-{[(10-Bromodecyl)oxy]methyl}-4-methoxybenzene is unique due to its longer bromodecyl chain, which can influence its reactivity and interactions with other molecules. This longer chain can provide greater flexibility and reach, making it suitable for applications that require interaction with larger or more distant molecular targets.
Propiedades
Número CAS |
207795-40-2 |
|---|---|
Fórmula molecular |
C18H29BrO2 |
Peso molecular |
357.3 g/mol |
Nombre IUPAC |
1-(10-bromodecoxymethyl)-4-methoxybenzene |
InChI |
InChI=1S/C18H29BrO2/c1-20-18-12-10-17(11-13-18)16-21-15-9-7-5-3-2-4-6-8-14-19/h10-13H,2-9,14-16H2,1H3 |
Clave InChI |
RXEOAYVMHFYQNJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)COCCCCCCCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Undec-10-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14255290.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-[(3-hydroxyphenyl)methylideneamino]benzamide](/img/structure/B14255295.png)
![2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B14255303.png)
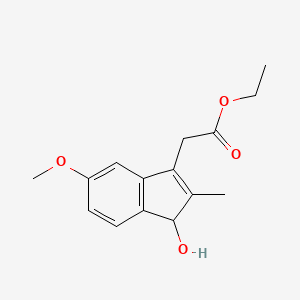
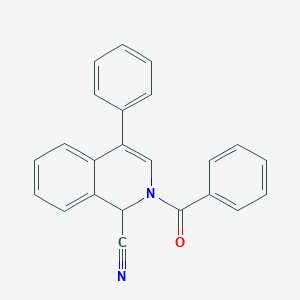
![6-Oxabicyclo[3.2.0]heptan-7-one](/img/structure/B14255310.png)
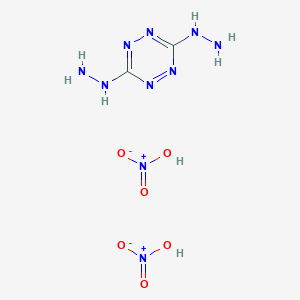
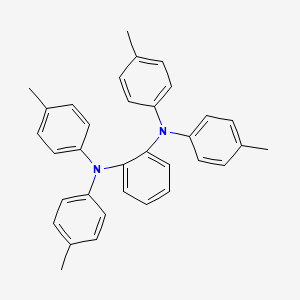
![N-[6-(2-Azidoacetamido)pyridin-2-YL]dodecanamide](/img/structure/B14255331.png)
![(1S,5R)-6,6-Diphenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14255333.png)

